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Abstract
(Rac)-SHIN2 is a racemic small molecule inhibitor targeting a critical node in one-carbon (1C)

metabolism, a metabolic pathway fundamental to cellular proliferation and survival. This

technical guide provides an in-depth overview of the mechanism of action of (Rac)-SHIN2, its

impact on cancer cell metabolism, and its potential as a therapeutic agent. Detailed

experimental protocols and quantitative data from preclinical studies are presented to facilitate

further research and development in this area.

Introduction to One-Carbon Metabolism and the
Role of SHMT
One-carbon metabolism is a complex network of interconnected biochemical pathways that

mediate the transfer of one-carbon units. These pathways are essential for the biosynthesis of

nucleotides (purines and thymidylate), amino acids (serine, glycine, and methionine), and for

the regulation of epigenetic processes through methylation. Due to its central role in supporting

rapid cell division, one-carbon metabolism is a well-established target for anticancer therapies.

A key enzyme in this network is Serine Hydroxymethyltransferase (SHMT), which exists in two

isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2. SHMT catalyzes the reversible
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conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate

(5,10-CH2-THF). This reaction is a primary source of one-carbon units for the cell.[1][2]

(Rac)-SHIN2: A Dual Inhibitor of SHMT1 and SHMT2
(Rac)-SHIN2 is a synthetic, racemic compound belonging to the pyrazolopyran class of

molecules. It functions as a potent, dual inhibitor of both SHMT1 and SHMT2.[2] By inhibiting

these enzymes, (Rac)-SHIN2 effectively blocks the primary route for one-carbon unit

generation from serine, leading to a depletion of downstream metabolites essential for

nucleotide biosynthesis and cell proliferation. The active enantiomer, (+)SHIN2, has been

shown to be responsible for the majority of the inhibitory activity.[2]

Mechanism of Action
(Rac)-SHIN2 acts as a competitive inhibitor with respect to tetrahydrofolate, binding to the

folate-binding site of both SHMT1 and SHMT2. This inhibition disrupts the flow of one-carbon

units, leading to an accumulation of serine and a depletion of glycine and 5,10-CH2-THF. The

reduction in 5,10-CH2-THF levels directly impacts the synthesis of purines and thymidylate,

which are critical for DNA replication and repair. This ultimately leads to cell cycle arrest and

inhibition of tumor growth.[2]

Below is a diagram illustrating the central role of SHMT in one-carbon metabolism and the point

of intervention for (Rac)-SHIN2.
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Fig. 1: Mechanism of (Rac)-SHIN2 Action in One-Carbon Metabolism.

Quantitative Data
Biochemical Potency
While specific Ki or IC50 values for the racemic mixture of SHIN2 are not readily available in

the public domain, data for the closely related precursor, compound 2, and the active

enantiomer, (+)SHIN2, provide a strong indication of its potency.

Table 1: In Vitro Inhibition of Human SHMT Isoforms
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Compound Target IC50 (nM)

Compound 2 (+)
enantiomer

SHMT1 13

Compound 2 (+) enantiomer SHMT2 66

SHIN1 ((+)-RZ-2994) SHMT1 5

| SHIN1 ((+)-RZ-2994) | SHMT2 | 13 |

Data sourced from a study on human SHMT inhibitors, where SHIN1 is a closely related analog

of SHIN2.

Cellular Activity
The inhibitory effect of (+)SHIN2 on cancer cell proliferation has been demonstrated in various

cell lines.

Table 2: In Vitro Cell Proliferation Inhibition by (+)SHIN2

Cell Line Cancer Type IC50 (nM)

HCT116 Colon Carcinoma 300

Molt4
T-cell Acute Lymphoblastic

Leukemia (T-ALL)
~500

Jurkat
T-cell Acute Lymphoblastic

Leukemia (T-ALL)
~500

| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | ~500 |

Data is for the active enantiomer, (+)SHIN2.[2]

In Vivo Efficacy
In a preclinical mouse model of T-cell Acute Lymphoblastic Leukemia (T-ALL), (+)SHIN2

demonstrated significant anti-leukemic activity.
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Table 3: In Vivo Efficacy of (+)SHIN2 in a T-ALL Xenograft Model

Treatment Group Dosing Regimen Median Survival (days)

Vehicle - 16

| (+)SHIN2 | 200 mg/kg, BID, IP | 27 |

BID: twice daily; IP: intraperitoneal.[2]

Synergy with Methotrexate
A key finding is the synergistic anti-cancer effect of (+)SHIN2 when combined with

methotrexate, a dihydrofolate reductase (DHFR) inhibitor. This synergy is observed both in vitro

and in vivo.

Table 4: Synergistic Effect of (+)SHIN2 and Methotrexate on Molt4 Cell Proliferation

(+)SHIN2 Concentration (nM)
Methotrexate (20 nM) IC50 of (+)SHIN2
(nM)

0 ~500

| 20 | ~250 |

The addition of methotrexate significantly reduces the IC50 of (+)SHIN2.[2]

Experimental Protocols
Recombinant Human SHMT1 and SHMT2 Expression
and Purification
This protocol describes the generation of recombinant SHMT proteins for use in biochemical

assays.
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Fig. 2: Workflow for Recombinant SHMT Protein Purification.

Detailed Steps:

Cloning: The full-length cDNAs for human SHMT1 and SHMT2 are cloned into a suitable

bacterial expression vector, often with an N-terminal or C-terminal purification tag (e.g., His6-

tag).

Transformation: The expression plasmids are transformed into a suitable E. coli expression

strain (e.g., BL21(DE3)).

Expression: Bacterial cultures are grown to an optimal density (OD600 ~0.6-0.8) and protein

expression is induced with an appropriate inducer (e.g., Isopropyl β-D-1-

thiogalactopyranoside - IPTG).

Cell Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer. Lysis is

typically achieved by sonication or high-pressure homogenization.

Purification: The soluble lysate is cleared by centrifugation and the recombinant SHMT

protein is purified from the supernatant using affinity chromatography (e.g., Ni-NTA agarose

for His-tagged proteins).

Dialysis and Storage: The purified protein is dialyzed against a suitable storage buffer and

stored at -80°C.

In Vitro SHMT Enzyme Inhibition Assay
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This spectrophotometric assay measures the activity of SHMT by coupling the production of

5,10-CH2-THF to a dehydrogenase reaction.

Reaction Principle:

SHMT catalyzes: Serine + THF → Glycine + 5,10-CH2-THF

Coupling enzyme (e.g., MTHFD) catalyzes: 5,10-CH2-THF + NAD(P)+ → 5,10-methenyl-

THF + NAD(P)H + H+

The production of NAD(P)H is monitored by the increase in absorbance at 340 nm.

Protocol:

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM HEPES, pH

7.4), L-serine, THF, and the coupling enzyme.

Inhibitor Incubation: Add varying concentrations of (Rac)-SHIN2 to the reaction mixture and

pre-incubate with purified SHMT1 or SHMT2 enzyme for a defined period.

Initiate Reaction: Start the reaction by adding the co-substrate (e.g., NAD(P)+).

Monitor Absorbance: Immediately monitor the change in absorbance at 340 nm over time

using a spectrophotometer.

Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of (Rac)-
SHIN2 by plotting the percentage of inhibition against the logarithm of the inhibitor

concentration.

In Vivo Target Engagement using 13C-Serine Isotope
Tracing
This method is used to confirm that (Rac)-SHIN2 inhibits SHMT activity in a living organism.
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In Vivo 13C-Serine Tracing Workflow
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Fig. 3: Workflow for In Vivo 13C-Serine Isotope Tracing.
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Detailed Steps:

Animal Dosing: Administer (Rac)-SHIN2 or a vehicle control to tumor-bearing mice via an

appropriate route (e.g., intraperitoneal injection).

Isotope Infusion: After a defined period, infuse a solution of uniformly labeled 13C-serine (U-

13C-serine) into the mice, typically through a tail vein catheter.

Sample Collection: Collect blood samples at various time points during and after the infusion.

Metabolite Extraction: Separate plasma from the blood samples and extract metabolites

using a cold solvent mixture (e.g., methanol/acetonitrile/water).

LC-MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass

spectrometry (LC-MS) to quantify the different isotopologues of serine and glycine (e.g., M+3

serine, M+2 glycine).

Data Interpretation: A reduction in the ratio of M+2 glycine to M+3 serine in the SHIN2-

treated group compared to the vehicle group indicates inhibition of SHMT activity in vivo.

T-cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft
Model
This in vivo model is used to assess the anti-tumor efficacy of (Rac)-SHIN2.

Protocol:

Cell Culture: Culture human T-ALL cell lines (e.g., Molt4, Jurkat) under standard conditions.

Animal Model: Use immunocompromised mice (e.g., NOD/SCID or NSG mice).

Tumor Implantation: Inject T-ALL cells intravenously into the mice to establish a

disseminated leukemia model.

Treatment: Once the leukemia is established (monitored, for example, by bioluminescence

imaging if cells are luciferase-tagged), randomize the mice into treatment groups: vehicle,
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(Rac)-SHIN2 alone, methotrexate alone, and the combination of (Rac)-SHIN2 and

methotrexate.

Monitoring: Monitor tumor burden regularly using appropriate methods (e.g.,

bioluminescence imaging, flow cytometry of peripheral blood for leukemic cells). Also,

monitor animal health and body weight.

Endpoint: The primary endpoint is typically overall survival. Tumor growth inhibition can also

be assessed.

Synergy Analysis: Analyze the survival data using statistical methods such as Cox

regression analysis to quantitatively determine if the combination therapy is synergistic.

Conclusion
(Rac)-SHIN2 is a promising dual inhibitor of SHMT1 and SHMT2 with demonstrated preclinical

efficacy, particularly in T-cell acute lymphoblastic leukemia. Its mechanism of action, centered

on the disruption of one-carbon metabolism, provides a strong rationale for its development as

an anticancer agent. The synergistic interaction with the established chemotherapeutic

methotrexate further enhances its therapeutic potential. The experimental protocols and data

presented in this guide offer a solid foundation for researchers and drug development

professionals to further investigate and advance (Rac)-SHIN2 towards clinical applications.

Need Custom Synthesis?
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metabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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